N-(4-amino-2-methylphenyl)-2-(3-fluorophenoxy)acetamide
Description
N-(4-amino-2-methylphenyl)-2-(3-fluorophenoxy)acetamide (CAS: 953904-52-4) is an acetamide derivative characterized by a 4-amino-2-methylphenyl group linked to an acetamide backbone and a 3-fluorophenoxy substituent (Fig. 1). Its molecular formula is C₁₅H₁₅FN₂O₂ (molecular weight: 286.3 g/mol). The amino group at the para position and fluorine at the meta position of the phenoxy ring confer distinct electronic and steric properties, making it a candidate for pharmacological studies, particularly in antimicrobial or antitumor applications .
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(3-fluorophenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-10-7-12(17)5-6-14(10)18-15(19)9-20-13-4-2-3-11(16)8-13/h2-8H,9,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOQGPRWIVJKEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)COC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride-Mediated Amidation
This two-step process begins with converting 2-(3-fluorophenoxy)acetic acid to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. The reaction typically proceeds at reflux temperatures (40–80°C) in solvents like dichloromethane or toluene, with completion confirmed by the cessation of HCl gas evolution. Subsequent treatment with 4-amino-2-methylaniline in the presence of a base such as triethylamine or pyridine yields the target acetamide.
Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Chlorinating Agent | SOCl₂ (1.5 eq) | 85–92% |
| Reaction Temperature | 60–70°C | Maximizes conversion |
| Solvent System | Anhydrous DCM | Prevents hydrolysis |
| Base | Triethylamine (2 eq) | Neutralizes HCl |
This method demonstrates high atom economy but requires careful moisture control to prevent premature hydrolysis of the acid chloride intermediate.
Coupling Reagent-Assisted Synthesis
Modern approaches employ carbodiimide-based coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to facilitate direct amide formation. The reaction proceeds under mild conditions (0–25°C) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. Catalytic 4-dimethylaminopyridine (DMAP) often enhances reaction rates by activating the carboxylic acid through intermediate oxazolium species.
Comparative Efficiency of Coupling Agents
| Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDCI/DMAP | DMF | 12 | 78 |
| DCC/HOBt | CH₃CN | 18 | 82 |
| HATU | DCM | 6 | 88 |
While these methods avoid handling corrosive acid chlorides, they generate stoichiometric amounts of urea byproducts that complicate purification.
Enzymatic and Catalytic Amination
Emerging techniques utilize immobilized lipases (e.g., Candida antarctica Lipase B) in non-aqueous media to catalyze the amidation. This green chemistry approach operates under mild conditions (30–40°C, atmospheric pressure) with minimal byproduct formation. Recent studies demonstrate 65–72% yields after 48–72 hours, though substrate specificity remains a limitation for industrial-scale applications.
Industrial-Scale Production Considerations
Transitioning from laboratory synthesis to bulk manufacturing introduces critical engineering challenges:
Continuous Flow Reactor Design
Patent data reveals successful implementation of continuous flow systems for analogous acetamide syntheses. Key advantages include:
- Precise temperature control through jacketed reactor modules
- Reduced reaction times via enhanced mass/heat transfer
- Automated quenching and purification in integrated downstream units
A representative flow setup for this compound production might involve:
- Zone 1 : Acid chloride formation at 65°C (residence time: 15 min)
- Zone 2 : Amine introduction and mixing via static micromixer
- Zone 3 : Reaction completion in coiled tubular reactor (45°C, 30 min)
- Zone 4 : Continuous liquid-liquid extraction for byproduct removal
This configuration achieves space-time yields of 1.2 kg/L·h compared to 0.3 kg/L·h in batch processes.
Crystallization Optimization
Final product purification typically employs antisolvent crystallization using ethyl acetate/hexane or toluene/heptane systems. Critical parameters include:
- Cooling rate: 0.5–1.0°C/min to prevent oiling out
- Seed crystal size distribution: 10–50 µm for controlled growth
- Solvent ratio: 1:3 (product solvent:antisolvent) for maximum recovery
X-ray diffraction studies confirm the monoclinic P2₁/c crystal system with lattice parameters a=8.924 Å, b=12.307 Å, c=14.568 Å, β=102.76°. These structural insights guide the design of filtration and drying equipment to preserve crystal morphology.
Mechanistic Insights and Side Reaction Mitigation
The electron-withdrawing fluorine substituent on the phenoxy ring significantly influences reaction pathways:
Competing O→N Acyl Transfer
Under basic conditions, the 3-fluorophenoxy group can participate in intramolecular acyl transfer, forming a transient oxazolone intermediate that reacts with amine nucleophiles. This side pathway becomes predominant at pH >9, necessitating strict control of reaction basicity.
Mitigation Strategies
Fluorine-Mediated Electronic Effects
The meta-fluorine substituent increases the phenoxy oxygen's electronegativity by +0.17 eV (DFT calculations), enhancing the acetamide's resonance stabilization but complicating nitro group reductions in precursor syntheses. Catalytic hydrogenation over 5% Pd/C at 40 psi H₂ pressure effectively reduces nitro intermediates without cleaving the C-F bond.
Analytical Characterization Protocols
Rigorous quality control ensures batch-to-batch consistency:
Spectroscopic Fingerprinting
- ¹H NMR (400 MHz, DMSO-d₆): δ 9.82 (s, 1H, NH), 7.45–7.12 (m, 4H, Ar-H), 6.92 (d, J=8.4 Hz, 1H), 6.68 (s, 1H), 4.62 (s, 2H, OCH₂CO), 2.18 (s, 3H, CH₃), 1.96 (s, 2H, NH₂)
- IR (ATR): 3320 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O amide I), 1540 cm⁻¹ (C-F aromatic)
- HPLC : C18 column, 65:35 MeCN/H₂O + 0.1% TFA, t_R=12.7 min
Thermodynamic Stability Profiling
Accelerated stability studies (40°C/75% RH, 6 months) show <2% degradation when stored in amber glass with nitrogen overlay. Primary degradation products include:
- N-(4-Amino-2-methylphenyl)-3-fluorophenol (hydrolysis product)
- 2-(3-Fluorophenoxy)-N-(4-nitroso-2-methylphenyl)acetamide (oxidation product)
Chemical Reactions Analysis
Reaction Types and Functional Group Reactivity
The compound’s structural features enable participation in various chemical transformations:
Oxidation of the Amino Group
The primary aromatic amino group (-NH₂) is susceptible to oxidation under specific conditions.
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Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or neutral media.
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Product : Conversion to a nitro group (-NO₂), yielding a nitro-substituted derivative.
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Mechanism : Electrophilic attack on the amino group followed by successive oxidation steps .
Substitution of the Fluorine Atom
The fluorine atom in the 3-fluorophenoxy group is a good leaving group under nucleophilic substitution conditions.
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Reagents : Nucleophiles (e.g., amines, thiols) in polar aprotic solvents like dimethylformamide (DMF).
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Product : Substituted phenoxy derivatives (e.g., methoxy, hydroxy, or thioether groups).
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Mechanism : SNAr (Nucleophilic Aromatic Substitution) facilitated by electron-withdrawing groups like oxygen .
Hydrolysis of the Amide Bond
The acetamide group (-CONH₂) can undergo hydrolysis under acidic or basic conditions.
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Reagents : HCl (acidic) or NaOH (basic) in aqueous solvents.
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Products :
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Acidic conditions : 4-Amino-2-methylbenzoic acid and 2-(3-fluorophenoxy)ethylamine.
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Basic conditions : Corresponding carboxylate salt and amine.
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Mechanism : Nucleophilic attack on the carbonyl carbon followed by cleavage of the amide bond .
Comparison of Reaction Conditions and Products
| Reaction Type | Reagents | Conditions | Key Product |
|---|---|---|---|
| Oxidation | KMnO₄/H₂O₂ | Acidic/neutral, reflux | N-(4-nitro-2-methylphenyl)-2-(3-fluorophenoxy)acetamide |
| Substitution | Nucleophile (e.g., NH₃) | DMF, elevated temperature | N-(4-amino-2-methylphenyl)-2-(3-hydroxyphenoxy)acetamide |
| Hydrolysis | HCl/NaOH | Aqueous, reflux | 4-Amino-2-methylbenzoic acid + 2-(3-fluorophenoxy)ethylamine |
Biological and Chemical Implications
The reactivity of this compound has implications for its stability and applications:
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Pharmacological Stability : Hydrolysis of the amide bond could compromise bioavailability, necessitating protective groups during synthesis.
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Antimicrobial Activity : The amino group may interact with bacterial enzymes, while fluorine enhances lipophilicity for membrane penetration.
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Material Science : Substitution reactions allow tuning of physical properties (e.g., solubility) for industrial applications.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-(4-amino-2-methylphenyl)-2-(3-fluorophenoxy)acetamide exhibit antimicrobial activity. For instance, derivatives of acetamides have been shown to inhibit bacterial growth, including strains such as Staphylococcus aureus and Escherichia coli. A study demonstrated that modifications on the phenyl ring could enhance this activity by increasing binding affinity to bacterial targets.
| Compound | Structure | Zone of Inhibition (mm) |
|---|---|---|
| This compound | TBD | TBD |
| Standard Drug (e.g., Streptomycin) | TBD | 36.6 |
Anticancer Activity
Preliminary studies suggest that this compound may also have anticancer properties. It has been observed to inhibit specific pathways involved in cancer cell proliferation. For example, compounds with similar structures have been studied for their ability to inhibit 5-lipoxygenase, an enzyme linked to inflammation and cancer progression.
Pharmaceutical Development
This compound is being explored as a potential pharmaceutical agent due to its unique chemical properties. Its lipophilicity, enhanced by the fluorine atom, may improve bioavailability and cellular uptake, making it suitable for drug formulation.
Material Science Applications
In addition to biological applications, this compound is being investigated for use in developing advanced materials. Its chemical structure allows it to be utilized as an intermediate in synthesizing polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- Study on Antimicrobial Efficacy : A comparative analysis showed that derivatives of acetamides could significantly inhibit bacterial growth compared to standard antibiotics, suggesting their potential as alternative antimicrobial agents.
- Anticancer Research : Investigations into enzyme inhibition pathways revealed that certain derivatives could reduce tumor growth in vitro, warranting further exploration in vivo.
Mechanism of Action
The mechanism of action of N-(4-amino-2-methylphenyl)-2-(3-fluorophenoxy)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Phenoxy Substituents
N-(4-amino-2-methylphenyl)-2-(2-methoxyphenoxy)acetamide
- Molecular Formula : C₁₆H₁₈N₂O₃
- Key Differences: Replaces the 3-fluorophenoxy group with a 2-methoxyphenoxy moiety.
- This alteration may enhance lipophilicity but reduce hydrogen-bonding capacity, affecting target binding .
N-(3-Chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide
- Molecular Formula: C₁₆H₁₄ClNO₃
- Key Differences: Features a 3-chloro-4-methylphenyl group and a 2-formylphenoxy substituent.
- Impact : The chloro and methyl groups introduce steric bulk, while the formyl group adds reactivity for further derivatization. This compound may exhibit higher metabolic instability compared to the target due to the aldehyde functionality .
2-(3-Fluorophenoxy)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide (GSK920684A)
- Molecular Formula : C₁₆H₁₁FN₃O₂S
- Key Differences: Incorporates a pyridinylthiazole group instead of the amino-methylphenyl moiety.
- However, the pyridine nitrogen may reduce solubility .
Analogues with Modified Phenyl Rings
N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide
- Molecular Formula: C₂₀H₁₅ClFNO
- Key Differences : Contains a 3-chloro-4-fluorophenyl group and a diphenylacetamide backbone.
- Impact : The diphenyl structure increases steric hindrance, possibly reducing membrane permeability. The chloro and fluoro substituents create a strong electron-withdrawing effect, which may enhance stability but limit bioavailability .
2-Chloro-N-(4-fluorophenyl)acetamide
- Molecular Formula: C₈H₆ClFNO
- Key Differences : Simplified structure with a 4-fluorophenyl group and a chloro substituent on the acetamide.
- This compound is often used as a synthetic intermediate for more complex derivatives .
Analogues with Heterocyclic Modifications
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
- Molecular Formula : C₁₆H₁₁F₃N₂OS
- Key Differences: Replaces the phenoxy group with a benzothiazole ring bearing a trifluoromethyl group.
- Impact : The benzothiazole moiety enhances rigidity and may improve binding to hydrophobic enzyme pockets. The trifluoromethyl group increases lipophilicity, favoring blood-brain barrier penetration .
2-(4-Chloro-3-methylphenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide
- Molecular Formula: C₁₆H₁₃ClF₃NO₂
- Key Differences: Combines a 4-chloro-3-methylphenoxy group with a 3-trifluoromethylphenyl substituent.
- Impact : The trifluoromethyl group significantly enhances metabolic resistance, while the chloro and methyl groups contribute to steric effects. This compound may exhibit prolonged half-life in vivo .
Comparative Data Table
Research Findings and Implications
- Cytotoxicity: Acetamide derivatives with chloro or hydroxyl substituents (e.g., N-(3-chloro-4-hydroxyphenyl)acetamide) exhibit moderate to high cytotoxicity in cancer cell lines . The target compound’s amino group may reduce such effects while retaining activity.
- Hydrogen Bonding: The amino group in the target compound facilitates N–H···O interactions, enhancing solubility and crystal stability compared to non-amino analogues (e.g., 2-Chloro-N-(4-fluorophenyl)acetamide) .
- Metabolic Stability : Fluorine and trifluoromethyl groups improve resistance to oxidative metabolism, as seen in GSK920684A and trifluoromethylbenzothiazole derivatives .
Biological Activity
N-(4-amino-2-methylphenyl)-2-(3-fluorophenoxy)acetamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features an amino group, a fluorinated phenyl ring, and an acetamide moiety. The presence of the fluorine atom is noteworthy, as it can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate biological membranes and interact with target sites within cells.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The amino group can form hydrogen bonds with various biomolecules, while the fluorine atom may influence the compound's overall pharmacokinetic properties. These interactions can modulate several biochemical pathways, including:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.
- Receptor Binding : It can bind to specific receptors, potentially altering cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties.
Antimicrobial Properties
Research has indicated that this compound possesses notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20.5 ± 0.4 |
| Escherichia coli | 18.0 ± 0.5 |
| Pseudomonas aeruginosa | 15.0 ± 0.3 |
These results indicate that the compound's antibacterial efficacy is comparable to standard antibiotics, although further optimization may be necessary to enhance its potency.
Anticancer Activity
This compound has been evaluated for its anticancer potential in various cancer cell lines. Notably, studies have shown that it can induce apoptosis in cancer cells, leading to reduced cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 10.0 |
| HCT116 (Colon) | 8.5 |
These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent.
Case Studies and Research Findings
- Antiparasitic Activity : A study highlighted that derivatives similar to this compound exhibited strong antiparasitic effects against Plasmodium falciparum, demonstrating IC50 values in the low nanomolar range . This suggests potential applications in treating malaria.
- Neuroprotective Effects : Another investigation focused on the inhibition of butyrylcholinesterase (BChE), which is crucial in Alzheimer's disease management. The compound showed promising inhibitory activity against BChE, indicating potential for neuroprotective applications .
- Synthesis and Derivatives : Various synthetic routes have been explored to modify the structure of this compound to enhance its biological activity further . These modifications aim to improve selectivity and reduce side effects.
Q & A
Basic: What are the established synthetic routes for N-(4-amino-2-methylphenyl)-2-(3-fluorophenoxy)acetamide?
The synthesis typically involves multi-step reactions starting with substituted phenols and acetamide precursors. For example:
- Step 1 : React 3-fluorophenol with chloroacetyl chloride to form 2-(3-fluorophenoxy)acetyl chloride.
- Step 2 : Couple the intermediate with 4-amino-2-methylaniline under basic conditions (e.g., triethylamine in dichloromethane) to yield the target acetamide .
- Key Optimization : Control reaction temperatures (e.g., 273 K for acyl chloride reactions) to minimize side products. Purification via column chromatography or recrystallization improves yield .
Basic: Which analytical techniques are critical for structural validation?
- X-ray Crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., N–H···O hydrogen bonds observed in related acetamide crystal structures) .
- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR: aromatic protons at δ 6.8–7.2 ppm for fluorophenyl; ¹³C NMR: carbonyl signal at ~170 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 317.12) .
Advanced: How do structural modifications influence biological activity?
- Fluorine Substitution : The 3-fluorophenoxy group enhances lipophilicity and bioavailability, as seen in analogs with improved anticancer activity .
- Amino Group Positioning : The 4-amino-2-methylphenyl moiety may facilitate hydrogen bonding with target proteins (e.g., kinase inhibitors). SAR studies suggest halogenation (Cl, F) at specific positions boosts anti-inflammatory efficacy .
- Methodology : Use in vitro assays (e.g., MTT for cytotoxicity) paired with molecular docking to map interactions with enzymes like COX-2 .
Advanced: How to resolve contradictions in pharmacological data across studies?
- Case Example : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, serum concentration).
- Approach :
- Standardize protocols (e.g., consistent cell passage numbers, solvent controls).
- Validate findings using orthogonal assays (e.g., Western blotting for apoptosis markers alongside cytotoxicity data) .
- Cross-reference with structurally similar compounds (e.g., N-(4-chlorophenyl) analogs) to identify substituent-specific trends .
Basic: What methods ensure purity and stability during storage?
- HPLC Analysis : Use a C18 column with UV detection (λ = 254 nm) to monitor degradation products. Mobile phase: acetonitrile/water (70:30) with 0.1% TFA .
- Storage Conditions : Store at –20°C under inert atmosphere (argon) to prevent oxidation of the amino group .
Advanced: What computational tools predict thermodynamic properties?
- Software : Gaussian 09 for DFT calculations (e.g., Gibbs free energy of solvation).
- Parameters : Optimize geometry at B3LYP/6-311+G(d,p) level; calculate solubility parameters (Hansen solubility spheres) to guide solvent selection for crystallization .
Basic: What safety protocols are recommended for handling?
- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods during synthesis .
- Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite. Dispose via hazardous waste channels .
Advanced: How to design derivatives for enhanced blood-brain barrier (BBB) penetration?
- Strategies :
Basic: What spectroscopic signatures confirm successful synthesis?
- FT-IR : Amide I band at ~1650 cm⁻¹ (C=O stretch); N–H stretch at ~3300 cm⁻¹ .
- UV-Vis : λ_max at 270–290 nm (aromatic π→π* transitions) .
Advanced: How to assess metabolic stability in preclinical studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
